molecular formula C12H17NO B12980329 2-Methyl-3-(p-tolyl)morpholine

2-Methyl-3-(p-tolyl)morpholine

Cat. No.: B12980329
M. Wt: 191.27 g/mol
InChI Key: DXGQYGUEUFOWNS-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolyl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen in a six-membered ring. This specific compound features a methyl group at the second position and a p-tolyl group at the third position of the morpholine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(p-tolyl)morpholine typically involves the reaction of p-tolylamine with 2-methyl-3-chloromorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(p-tolyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-3-(p-tolyl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-tolyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    2-Methylmorpholine: Lacks the p-tolyl group, resulting in different chemical and biological properties.

    3-(p-Tolyl)morpholine: Lacks the methyl group at the second position, affecting its reactivity and applications.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom, leading to distinct chemical behavior.

Uniqueness: 2-Methyl-3-(p-tolyl)morpholine is unique due to the presence of both the methyl and p-tolyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)14-8-7-13-12/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

DXGQYGUEUFOWNS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C2=CC=C(C=C2)C

Origin of Product

United States

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